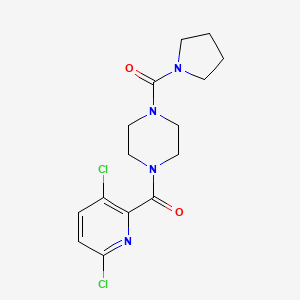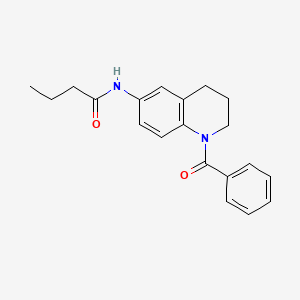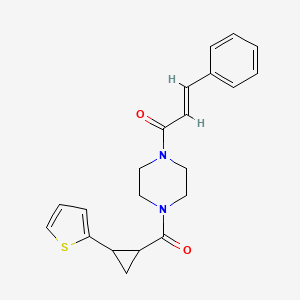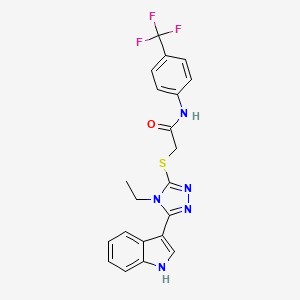
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DCPP is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activity of human DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and anticancer activity. This compound has also been shown to inhibit the growth of various human cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit potent antioxidant activity, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, including the development of new synthetic methods for the production of this compound, the optimization of this compound's structure for improved activity and selectivity, the study of this compound's mechanism of action at the molecular level, and the development of new applications for this compound in various fields, including drug discovery, material science, and biotechnology.
Conclusion:
In conclusion, this compound is a complex molecule that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions. There are several future directions for the study of this compound, including the development of new synthetic methods, the optimization of this compound's structure, and the study of this compound's mechanism of action at the molecular level.
Synthesis Methods
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been synthesized using various methods, including the reaction of 3,6-dichloropyridine-2-carbonyl chloride with pyrrolidine-1-carbonyl piperazine in the presence of base or acid catalysts. Other methods include the reaction of 3,6-dichloropyridine-2-carboxylic acid with pyrrolidine-1-carbonyl piperazine in the presence of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been studied extensively for its potential application in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been used as a building block for the synthesis of new materials, such as dendrimers and polymers.
properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O2/c16-11-3-4-12(17)18-13(11)14(22)19-7-9-21(10-8-19)15(23)20-5-1-2-6-20/h3-4H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNMJJYOUIAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2944791.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2944793.png)
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)



![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)